Home > Products > Screening Compounds P78267 > Lesinurad Impurity C
Lesinurad Impurity C - 1038366-57-2

Lesinurad Impurity C

Catalog Number: EVT-1478584
CAS Number: 1038366-57-2
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[[4-(1-Naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid is an impurity of drug Lesinurad, which is used to synthesize febuxostat which is a non-purine analog inhibitor of xanthine oxidase. Febuxostat is approved by the European Medicines Agency and the US Food and Drug Administration for treating gout.
an intermediate of Lesinurad
Overview

Lesinurad Impurity C is a compound associated with the synthesis of Lesinurad, a medication primarily used for managing gout by inhibiting uric acid reabsorption in the kidneys. This impurity is significant in pharmaceutical development as it may influence the safety and efficacy profiles of the drug. Understanding its source, classification, and implications in drug formulation is crucial for pharmaceutical scientists.

Source

Lesinurad was developed as a novel uric acid-lowering agent and is marketed under the brand name Zurampic. The compound is synthesized through several chemical processes, which can lead to various impurities, including Lesinurad Impurity C. The identification and characterization of such impurities are essential for regulatory compliance and quality assurance in pharmaceutical manufacturing .

Classification

Lesinurad Impurity C falls under the category of pharmaceutical impurities. These impurities can arise during the synthesis of active pharmaceutical ingredients (APIs) and are classified based on their structure, origin, and potential impact on drug safety and efficacy. Regulatory bodies require stringent control of these impurities to ensure drug quality.

Synthesis Analysis

Methods

The synthesis of Lesinurad Impurity C involves multiple steps that typically include the formation of intermediates through various chemical reactions. The most common methods reported for synthesizing Lesinurad involve:

  1. Starting Materials: Commonly used starting materials include brominated naphthalene derivatives.
  2. Reactions: Key reactions include nucleophilic substitutions, cyclization, and functional group modifications.
  3. Yield Optimization: Recent studies have focused on developing more efficient synthetic routes that enhance yield while minimizing toxic reagents .

Technical Details

Molecular Structure Analysis

Structure

Lesinurad Impurity C's molecular structure has not been explicitly detailed in the literature but is closely related to that of Lesinurad itself, which is a racemic mixture of two atropisomers. The structural formula includes functional groups that facilitate its interaction with uric acid transporters in the kidneys.

Data

The structural elucidation of Lesinurad has been confirmed using various analytical techniques such as Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, and X-ray crystallography. These techniques help in understanding the spatial arrangement of atoms within the molecule, which is crucial for its biological activity .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Lesinurad Impurity C typically include:

  1. Nucleophilic Substitution: This reaction type is fundamental in forming various intermediates.
  2. Cyclization Reactions: These reactions help in building complex cyclic structures that are essential for the final product.
  3. Hydrolysis and Oxidation: These processes may be employed to modify functional groups within the molecule to achieve desired properties .

Technical Details

Each reaction step must be carefully controlled regarding temperature, pH, and reaction time to optimize yields and minimize by-products. For example, controlling reaction conditions during hydrolysis can significantly affect product purity.

Mechanism of Action

Process

Lesinurad acts primarily by inhibiting the urate transporter 1 (URAT1) in renal tubules, which reduces uric acid reabsorption and promotes its excretion. This mechanism helps lower serum uric acid levels, alleviating symptoms associated with gout.

Data

In vitro studies have shown that Lesinurad exhibits an inhibitory concentration (IC50) against URAT1 transport activity, with values indicating varying potency between its atropisomers. The (+)-isomer demonstrates significantly higher potency compared to the (−)-isomer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility characteristics vary based on crystal form; Lesinurad has been characterized as having two known polymorphs with different solubility profiles.

Chemical Properties

Applications

Lesinurad Impurity C serves primarily as a point of interest in pharmaceutical research concerning drug formulation and quality control. Its characterization aids in:

  • Regulatory Compliance: Ensuring that impurity levels remain within acceptable limits as defined by pharmacopoeias.
  • Drug Development: Understanding how impurities affect drug efficacy and safety can guide modifications in synthetic routes or formulations.
  • Research: Further studies into its properties may reveal insights into improving therapeutic strategies for gout management or similar conditions .

Properties

CAS Number

1038366-57-2

Product Name

Lesinurad Impurity C

IUPAC Name

2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Molecular Formula

C14H11N3O2S

Molecular Weight

285.33

InChI

InChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19)

SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O

Synonyms

[[4-(1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.